Chlormadinone acetate-d6-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

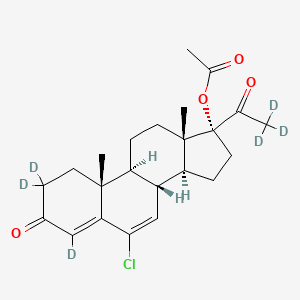

Chlormadinone acetate-d6-1 is a deuterium-labeled derivative of chlormadinone acetate, a synthetic progestogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of chlormadinone acetate. The deuterium labeling allows for precise tracking and quantification in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlormadinone acetate-d6-1 involves the incorporation of deuterium atoms into the chlormadinone acetate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of chlormadinone acetate, followed by deuterium exchange reactions under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reagents to ensure high purity and yield. The final product undergoes rigorous quality control to confirm the incorporation of deuterium and the absence of impurities.

Chemical Reactions Analysis

Types of Reactions

Chlormadinone acetate-d6-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.

Scientific Research Applications

Chlormadinone acetate-d6-1 is widely used in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, enabling detailed studies of its absorption, distribution, metabolism, and excretion.

Metabolic Pathways: Researchers use this compound to study the metabolic pathways of chlormadinone acetate, providing insights into its biotransformation and potential metabolites.

Drug Development: The compound is used in the development of new drugs, particularly in the study of drug interactions and the optimization of pharmacokinetic properties.

Biological Studies: this compound is used in various biological studies to investigate its effects on different biological targets and pathways.

Mechanism of Action

Chlormadinone acetate-d6-1 exerts its effects through its interaction with the progesterone receptor. Upon binding to the receptor, it activates a series of molecular pathways that regulate gene expression and cellular functions. The compound also exhibits antiandrogenic properties by antagonizing the androgen receptor, thereby inhibiting the effects of androgens.

Comparison with Similar Compounds

Chlormadinone acetate-d6-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Chlormadinone acetate: The non-deuterated form of this compound, used in various medical applications.

Norethisterone: Another synthetic progestogen with similar pharmacological properties.

Norgestrel: A synthetic progestogen used in hormonal contraceptives.

The deuterium labeling of this compound provides enhanced stability and allows for more precise tracking in research studies, making it a valuable tool in scientific research.

Biological Activity

Chlormadinone acetate-d6-1 is a deuterated derivative of chlormadinone acetate, a synthetic progestin used primarily in hormonal contraceptives and hormone replacement therapy. This compound exhibits significant biological activity through its interactions with various hormone receptors, particularly the progesterone receptor (PR), androgen receptor (AR), and estrogen receptor (ER). This article explores its biological activity, including its pharmacodynamics, pharmacokinetics, and clinical implications, supported by relevant data tables and case studies.

Pharmacodynamics

Receptor Binding Affinity

This compound displays a high binding affinity for the progesterone receptor, which is crucial for its progestogenic effects. The compound has been shown to have approximately 330 times the potency of natural progesterone in specific assays . Its binding characteristics are summarized in the following table:

| Receptor | Binding Affinity |

|---|---|

| Progesterone Receptor (PR) | 67–172% of reference ligand |

| Androgen Receptor (AR) | 3–76% of reference ligand |

| Estrogen Receptor (ER) | 0% |

| Glucocorticoid Receptor (GR) | 8% |

| Mineralocorticoid Receptor (MR) | 0% |

The values represent the percentage of binding affinity relative to reference ligands used in comparative studies .

Pharmacokinetics

Metabolism and Excretion

This compound undergoes extensive hepatic metabolism involving reduction, hydroxylation, deacetylation, and conjugation. The primary metabolites include 3α-hydroxy-CMA and 3β-hydroxy-CMA . The elimination half-life ranges from 25 to 89 hours, with excretion primarily through urine (33–45%) and feces (24–41%) .

Biological Effects

Progestogenic Activity

This compound acts as a potent progestogen. It inhibits ovulation by suppressing gonadotropin secretion from the pituitary gland. In clinical settings, dosages ranging from 1.5 to 4 mg/day effectively prevent ovulation in women . In men undergoing treatment for benign prostatic hyperplasia (BPH), a dosage of 50 mg/day resulted in a significant reduction in testosterone levels by approximately 76% to 85% .

Antiandrogenic Effects

This compound also exhibits antiandrogenic properties. It has been shown to reduce circulating testosterone levels significantly while also exerting antiestrogenic effects. In animal studies, this compound demonstrated about 30–40% of the affinity for the androgen receptor compared to other antiandrogens like cyproterone acetate (CPA) . These properties make it useful in treating conditions associated with excessive androgen levels.

Case Studies

Clinical Application in Prostate Cancer

A study involving advanced prostate cancer patients evaluated the effects of anti-androgen withdrawal followed by alternative therapies. Results indicated that patients receiving this compound experienced significant declines in prostate-specific antigen (PSA) levels, suggesting its efficacy as an anti-androgen therapy post initial maximum androgen blockade .

Topical Applications

In dermatological applications, this compound has been tested for its effects on acne treatment. A double-blind study with male subjects showed promising results in reducing acne lesions when applied topically, highlighting its potential beyond systemic hormonal therapies .

Properties

Molecular Formula |

C23H29ClO4 |

|---|---|

Molecular Weight |

411.0 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-6-chloro-2,2,4-trideuterio-10,13-dimethyl-3-oxo-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i1D3,5D2,11D |

InChI Key |

QMBJSIBWORFWQT-NOWNLCQXSA-N |

Isomeric SMILES |

[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])OC(=O)C)Cl |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.